

N-(Propargyloxy)phthalimide: A Strategic Reagent for "Clickable" Hydroxylamine Synthesis

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Compound of Interest

Compound Name: *N-(Propargyloxy)phthalimide*

CAS No.: 4616-63-1

Cat. No.: B1585080

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Executive Summary

N-(Propargyloxy)phthalimide (CAS: 4616-63-1) is a specialized N-alkoxyphthalimide derivative widely utilized as a masked precursor for O-propargylhydroxylamine. Its strategic value lies in its stability as a solid reagent compared to the volatile and unstable free hydroxylamine. It serves as a critical building block in bioorthogonal chemistry, specifically for installing alkyne handles onto carbonyl-containing biomolecules (via oxime ligation) or serving as a partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of **N-(Propargyloxy)phthalimide** in drug discovery.

Physicochemical Profile

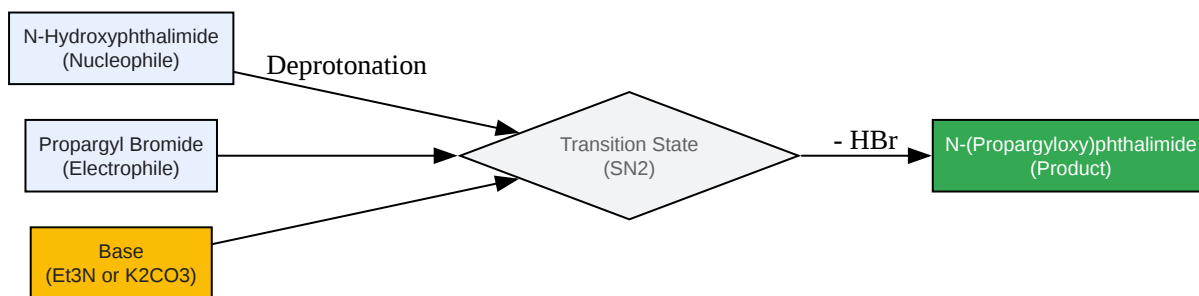
The following data provides the foundational metrics for stoichiometric calculations and characterization.

Property	Value	Notes
Chemical Name	N-(Propargyloxy)phthalimide	Also: N-(2-Propynyloxy)phthalimide
CAS Number	4616-63-1	
Molecular Formula		
Molecular Weight	201.18 g/mol	
Appearance	Beige to pale brown crystalline powder	
Melting Point	150–152 °C	Sharp melting point indicates high purity
Solubility	Soluble in DCM, CHCl ₃ , DMF, DMSO	Sparingly soluble in water/hexane
SMILES	<chem>C#CCON1C(=O)c2ccccc2C1=O</chem>	

Synthetic Protocol (Standard Operating Procedure)

The synthesis of **N-(Propargyloxy)phthalimide** is a classic nucleophilic substitution () at the propargylic carbon, utilizing the enhanced acidity of N-hydroxyphthalimide ().

Reaction Scheme



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Figure 1: Nucleophilic substitution pathway for the synthesis of **N-(Propargyloxy)phthalimide**.

Step-by-Step Methodology

Reagents:

- N-Hydroxyphthalimide (NHPI): 1.0 equiv.
- Propargyl bromide (80% in toluene): 1.2 equiv.
- Triethylamine (): 1.2 equiv. (Alternative: in Acetone).
- Solvent: DMF (Dimethylformamide) or Acetone.

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Hydroxyphthalimide (16.3 g, 100 mmol) in anhydrous DMF (100 mL).
- Deprotonation: Cool the solution to 0°C in an ice bath. Add Triethylamine (16.7 mL, 120 mmol) dropwise. The solution may darken slightly as the phthalimide anion forms.

- Alkylation: Add Propargyl bromide (120 mmol) dropwise over 15 minutes to control the exotherm.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. (TLC monitoring: 30% EtOAc/Hexanes; Product).
- Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige solid.
- Purification: Filter the precipitate, wash copiously with water (to remove DMF and salts), and wash with cold hexane.
- Drying: Dry the solid under high vacuum at 40°C.
 - Yield Expectation: 85–95%.^[1]
 - Recrystallization: If necessary, recrystallize from Ethanol/Water.

Characterization Data

Validation of the synthesized compound is critical before use in downstream applications.

Technique	Diagnostic Signal	Assignment
H NMR (CDCl ₃ , 400 MHz)	7.85 – 7.75 (m, 4H)	Aromatic Phthalimide Protons
4.92 (d, J = 2.4 Hz, 2H)	(Propargylic methylene)	
2.55 (t, J = 2.4 Hz, 1H)	(Terminal Alkyne)	
C NMR (CDCl ₃)	163.5	Carbonyl ()
134.5, 128.9, 123.7	Aromatic Carbons	
78.5, 76.2	Alkyne Carbons ()	
64.5		
IR (ATR)	3250 cm	stretch
1730, 1780 cm	stretch (Imide doublet)	

Applications in Drug Discovery & Chemical Biology^{[2][3][4]}

N-(Propargyloxy)phthalimide is rarely the final drug molecule; rather, it is a high-utility linchpin reagent.

A. Synthesis of O-Propargylhydroxylamine

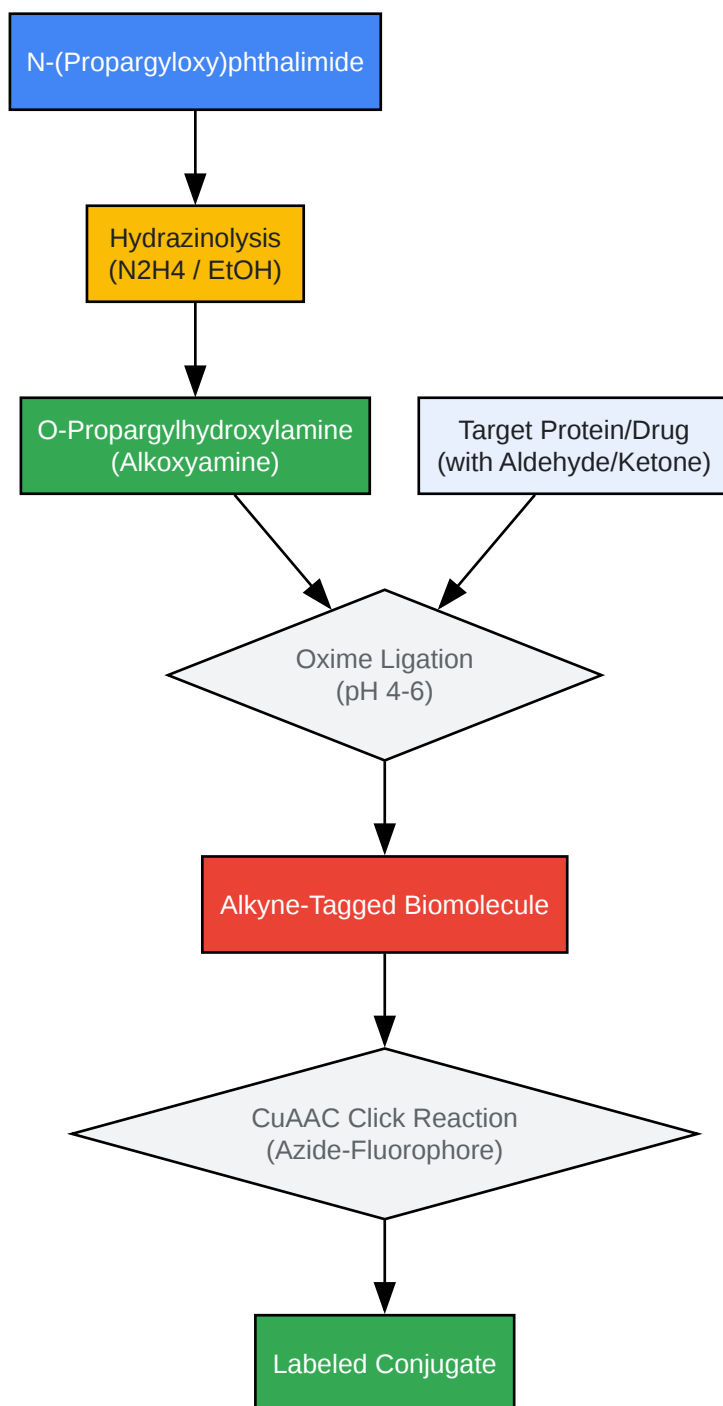
The primary application is the generation of O-propargylhydroxylamine hydrochloride, a "Clickable" amine used to introduce alkyne tags into proteins, glycans, or aldehydes via oxime ligation.

- Mechanism: Hydrazinolysis cleaves the phthalimide protecting group.
- Protocol: Reflux **N-(Propargyloxy)phthalimide** with Hydrazine hydrate in EtOH for 2 hours. Filter the phthalhydrazide byproduct.^{[2][3]} Acidify filtrate with HCl to isolate

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this reagent is used to synthesize rigid, alkyne-functionalized linkers that can be coupled via CuAAC "Click" chemistry to E3 ligase ligands.

C. Bioorthogonal Labeling Workflow



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Figure 2: Workflow for converting **N-(Propargyloxy)phthalimide** into a bioorthogonal probe.

Safety & Handling (SDS Highlights)

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

- Storage: Store at room temperature (15-25°C). Keep dry.
- Stability: Stable under normal conditions. Avoid strong oxidizing agents.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78357, **N-(Propargyloxy)phthalimide**. Retrieved January 30, 2026, from [[Link](#)]

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